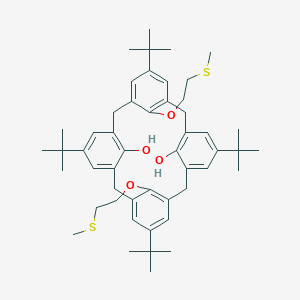
Silver ionophore IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver ionophore IV is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a type of ionophore that is capable of transporting silver ions across cell membranes. This has led to its use in various applications, including but not limited to, antimicrobial agents, biomedical devices, and nanotechnology.
Applications De Recherche Scientifique
Silver ionophore IV has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. This has led to its use in various applications, such as wound dressings, medical implants, and water purification systems. Additionally, silver ionophore IV has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of silver ionophore IV involves the transport of silver ions across cell membranes. Once inside the cell, the silver ions can bind to various cellular components, such as proteins and DNA, leading to their inactivation. This results in the inhibition of cellular processes, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
Silver ionophore IV has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress, leading to the production of reactive oxygen species. Additionally, it has been shown to modulate various signaling pathways, leading to changes in gene expression and cell behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of silver ionophore IV is its broad-spectrum antimicrobial activity. It is effective against a wide range of microorganisms, including antibiotic-resistant strains. Additionally, it has been shown to have low toxicity towards mammalian cells, making it a promising candidate for various biomedical applications. However, one of the main limitations of silver ionophore IV is its high cost and limited availability.
Orientations Futures
There are several future directions for the study of silver ionophore IV. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of silver ionophore IV, as well as its potential use in cancer therapy. Finally, there is a need for further studies to determine the long-term safety and efficacy of silver ionophore IV in various applications.
Méthodes De Synthèse
Silver ionophore IV can be synthesized through various methods, including chemical synthesis, electrochemical synthesis, and biological synthesis. Chemical synthesis involves the reaction of silver salts with organic ligands, while electrochemical synthesis involves the reduction of silver ions under controlled conditions. Biological synthesis involves the use of microorganisms or plant extracts to produce silver ionophore IV. The choice of synthesis method depends on the desired properties of the compound and the intended application.
Propriétés
Numéro CAS |
145237-25-8 |
|---|---|
Nom du produit |
Silver ionophore IV |
Formule moléculaire |
C50H68O4S2 |
Poids moléculaire |
797.2 g/mol |
Nom IUPAC |
5,11,17,23-tetratert-butyl-26,28-bis(2-methylsulfanylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol |
InChI |
InChI=1S/C50H68O4S2/c1-47(2,3)39-23-31-19-35-27-41(49(7,8)9)29-37(45(35)53-15-17-55-13)21-33-25-40(48(4,5)6)26-34(44(33)52)22-38-30-42(50(10,11)12)28-36(20-32(24-39)43(31)51)46(38)54-16-18-56-14/h23-30,51-52H,15-22H2,1-14H3 |
Clé InChI |
DKWOMOMMOUZRFI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCSC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCSC)C(C)(C)C)C(C)(C)C)O |
SMILES canonique |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCSC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCSC)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



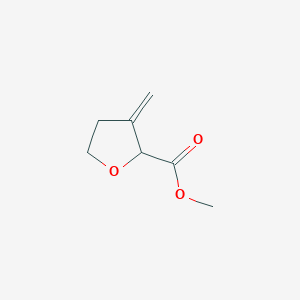
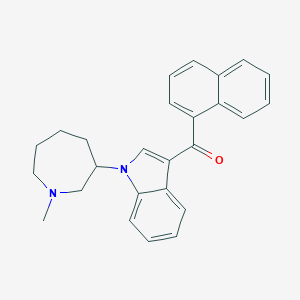
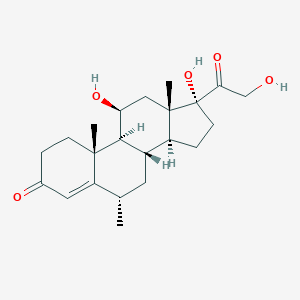
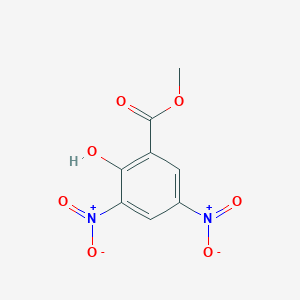
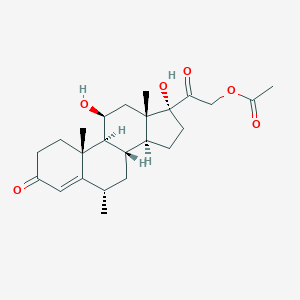
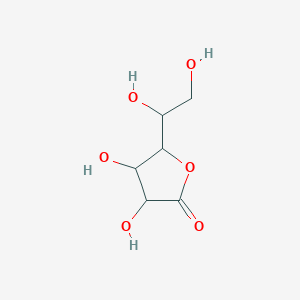
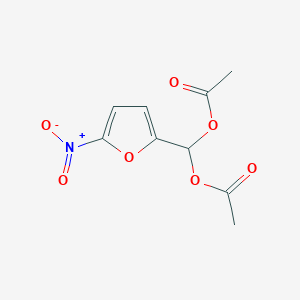
![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)
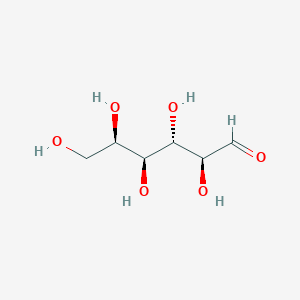
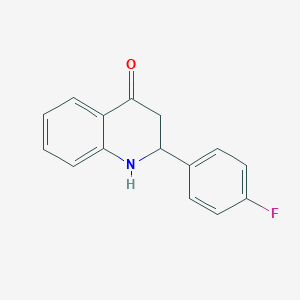
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
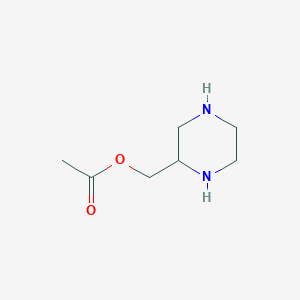
![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)